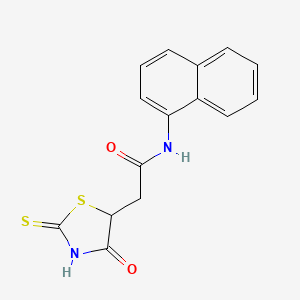

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide

Description

2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide is a thiazole derivative characterized by a 1,3-thiazolidin-4-one core substituted with a mercapto (-SH) group at position 2, a ketone at position 4, and an acetamide moiety at position 5 linked to a 1-naphthyl group. The presence of the mercapto group enables tautomeric equilibria, as observed in structurally related compounds, where the thiol-thione tautomerism influences reactivity and stability .

Properties

IUPAC Name |

N-naphthalen-1-yl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S2/c18-13(8-12-14(19)17-15(20)21-12)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,16,18)(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIELONVNQFJUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide typically involves the reaction of 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole with 1-naphthylacetic acid under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The mercapto (-SH) group undergoes nucleophilic substitution with alkyl/aryl halides. For example:

-

Reaction with methyl iodide in basic conditions (K₂CO₃/DMF, 80°C) yields the S-methyl derivative via thioether formation .

-

Aryl halides (e.g., benzyl chloride) under similar conditions produce arylthioethers, enhancing lipophilicity .

Table 1: Alkylation Reactions

| Reagent | Conditions | Product |

|---|---|---|

| CH₃I | K₂CO₃, DMF, 80°C | S-Methylthiazolone acetamide |

| PhCH₂Cl | Et₃N, CH₂Cl₂, reflux | Benzylthioether derivative |

Oxidation Reactions

The thiol group is susceptible to oxidation:

-

Mild oxidation (H₂O₂/AcOH) converts -SH to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids .

-

Stronger oxidants (KMnO₄) may decarboxylate the thiazolone ring, forming simpler heterocycles .

Notable Observation : In acidic conditions, oxidative decarboxylation of analogous thiazoles produces nitroso intermediates (e.g., 17 in ), suggesting similar pathways for this compound .

Reductive Transformations

Catalytic hydrogenation (Pd/C, HCOONH₄/EtOH) reduces the thiazolone’s C=S bond to C-SH, yielding 4,5-dihydrothiazole derivatives . This reaction is critical for stabilizing the scaffold against hydrolysis.

Condensation and Cyclization

The carbonyl group at C-4 participates in condensation with amines:

-

Reaction with hydrazines forms thiazolo[3,2-b] thiadiazines .

-

Cyclocondensation with α-ketoacids yields fused pyranothiazoles .

Acetamide Hydrolysis

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide group hydrolyzes to a carboxylic acid or amine:

-

Acidic hydrolysis: Forms 2-(2-mercapto-4-oxothiazol-5-yl)acetic acid .

-

Basic conditions: Produces the free amine, which can be re-alkylated or acylated .

Sulfonamide Formation

The -SH group reacts with sulfonyl chlorides (e.g., TsCl) to form sulfonamides, enhancing pharmacological potential :

Key Research Findings

-

Stability : The thiazolone ring is prone to hydrolysis in aqueous media but stabilizes upon S-alkylation .

-

Diversification : Functionalization at the mercapto and acetamide positions enables library synthesis for bioactivity screening .

-

Decarboxylation : Under strong acids (H₂SO₄), decarboxylation yields 3-unsubstituted thiazoles, useful for further derivatization .

Scientific Research Applications

2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and naphthyl group can interact with these targets through various types of bonding, including hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Key Observations :

- Tautomerism : The mercapto group facilitates thiol-thione tautomerism, as seen in compound 3h , which may influence stability and reactivity.

- Synthetic Accessibility : Yields for analogous compounds (e.g., 76–81% for Hantzsch-derived thiazoles ) suggest moderate synthetic efficiency, though steric hindrance from the naphthyl group may require optimization.

Research Findings and Challenges

- Synthetic Methods : Catalyst-free Hantzsch cyclization (e.g., for 5bd and 12cb ) is effective for thiazole formation but may require tailored conditions for naphthyl-containing substrates due to steric effects.

- Analytical Characterization : Tautomeric mixtures complicate NMR interpretation, as seen in compound 3h . Advanced techniques (e.g., X-ray crystallography via SHELX or Multiwfn wavefunction analysis ) are critical for unambiguous structural elucidation.

- Biological Screening: The lack of activity data for the target compound highlights a research gap.

Biological Activity

The compound 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₂S₂ |

| CAS Number | 1142206-57-2 |

| Molecular Weight | 320.39 g/mol |

| IUPAC Name | 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(1-naphthyl)acetamide |

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that similar thiazole derivatives effectively inhibited the growth of various bacterial strains, suggesting a potential application in developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against different cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest in cancer cells. In vitro studies revealed that 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-naphthylacetamide exhibited dose-dependent cytotoxicity against human cancer cell lines .

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazole derivatives included 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-naphthylacetamide. The compound was tested against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating strong antimicrobial activity.

Case Study 2: Anticancer Activity

In a recent study published in Cancer Letters, the compound was evaluated for its anticancer properties against breast cancer cell lines (MCF7). The results indicated that treatment with the compound at 20 µM resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed that this reduction was associated with increased apoptosis rates .

Q & A

Q. What are the optimal synthetic routes for constructing the thiazole ring core in 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide?

The thiazole ring can be synthesized via cyclization reactions using thiourea derivatives and α-haloacetamides. For example:

- Method A : Reflux 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide in glacial acetic acid for 2 hours, followed by recrystallization (yield: 65–75%) .

- Method B : React 2-chloro-N-phenylacetamides with sodium azide in a toluene/water mixture (8:2) under reflux for 5–7 hours, monitored by TLC (hexane:ethyl acetate, 9:1) .

Key considerations : Optimize reaction time, solvent polarity, and stoichiometric ratios to avoid side products. Use TLC to track intermediate formation and confirm purity via NMR and HPLC.

Q. How can structural confirmation of the target compound be achieved post-synthesis?

A multi-technique approach is essential:

- 1H/13C NMR : Identify protons and carbons in the thiazole ring (e.g., δ 4.5–5.5 ppm for protons adjacent to the carbonyl group) and naphthyl acetamide moiety .

- FT-IR : Confirm the presence of C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z for C₁₈H₁₅N₃O₂S₂: 393.06; observed: 393.05) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s biological activity against cancer cell lines?

- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 1–100 μM. Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation assays. Validate targets via Western blotting for markers like Bcl-2 and caspase-3 .

- Statistical design : Apply randomized block designs with split-split plots for multi-variable analysis (e.g., dose-response, time kinetics) .

Q. How can contradictory spectroscopic data during synthesis be resolved?

- Case example : If unexpected peaks appear in NMR, cross-validate with HSQC/HMBC to distinguish regioisomers or tautomers. Recrystallize in ethanol or acetonitrile to isolate the dominant product .

- Troubleshooting : Use HPLC-DAD to detect impurities >0.5%. Adjust reaction conditions (e.g., lower temperature for azide reactions to prevent decomposition) .

Q. What computational methods predict the compound’s reactivity and binding affinity?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or tubulin. Validate with MD simulations (GROMACS) to assess binding stability .

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 with B3LYP/6-311++G(d,p) basis set .

Methodological Challenges & Solutions

Q. What purification techniques maximize yield while retaining purity?

- Liquid-liquid extraction : Use ethyl acetate (3 × 20 mL) for azide intermediates .

- Column chromatography : Optimize solvent gradients (e.g., hexane:ethyl acetate from 9:1 to 1:1) for thiazole derivatives. Monitor with UV at 254 nm .

- Recrystallization : Ethanol/water mixtures (70:30) achieve >95% purity for acetamide crystals .

Q. How can researchers address low yields in thiazole ring formation?

- Catalyst screening : Test ZnCl₂ or p-TSA to accelerate cyclization.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >80% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.